molecular formula C14H13Cl2NO2S B2457940 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide CAS No. 1421474-91-0

3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

Cat. No. B2457940
CAS RN: 1421474-91-0
M. Wt: 330.22
InChI Key: YYCYUSZBDYXMNU-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would include a benzamide group, a thiophene ring, and a propyl chain with a hydroxy group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the benzamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a hydroxy group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical compound 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, due to its structural components, may have potential applications in the synthesis of new chemical entities with antimicrobial properties. For instance, research into related thiophene and benzamide derivatives has shown promising antimicrobial activity. Naganagowda and Petsom (2011) synthesized various 3-substituted quinazolinones from a related compound, which were screened for antibacterial and antifungal activity, demonstrating the potential of such compounds in antimicrobial research (Naganagowda & Petsom, 2011). Similarly, Limban et al. (2011) explored the antipathogenic activity of new thiourea derivatives, indicating significant effects particularly on Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds similar in structure to 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide have led to the discovery of potential antimycobacterial agents. Tengler et al. (2013) prepared a series of compounds tested against mycobacterial species, with some showing higher activity than standard treatments (Tengler, Kapustíková, Pesko, Govender, Keltošová, Mokrý, Kollar, O'mahony, Coffey, Král’ová, & Jampílek, 2013). This research highlights the potential of such compounds in the treatment of mycobacterial infections.

Photocatalytic Degradation Studies

Another potential application of compounds structurally related to 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is in the field of environmental science, particularly in the photodegradation of pollutants. Torimoto et al. (1996) investigated the photodecomposition of propyzamide, a compound with some structural similarities, using TiO2 and found that adsorbent supports enhanced the rate of mineralization, suggesting the potential of similar compounds in enhancing photocatalytic degradation processes (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, properties, and potential uses. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

3,4-dichloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCYUSZBDYXMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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